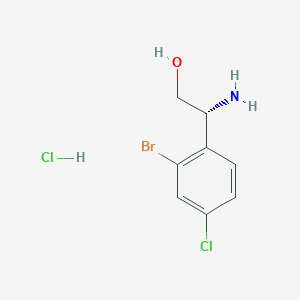

(2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO.ClH/c9-7-3-5(10)1-2-6(7)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHMJUKTMMJTHX-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as crystallization and chromatography for purification.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the halogen substituents using reducing agents like lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

Oxidation: Formation of 2-amino-2-(2-bromo-4-chlorophenyl)acetone.

Reduction: Formation of 2-amino-2-phenylethanol.

Substitution: Formation of 2-amino-2-(2-azido-4-chlorophenyl)ethanol.

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of (2R)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol; hydrochloride typically involves multi-step organic reactions. One common method includes the reduction of corresponding amino acids or derivatives using reducing agents like lithium aluminum hydride (LiAlH4) to yield the desired amino alcohols. The process can yield high purity compounds suitable for further applications in research and development .

Medicinal Chemistry

The compound has been investigated as a potential building block for synthesizing novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in disease processes.

- Case Study : Research has shown that derivatives of (2R)-2-amino-2-(4-chlorophenyl)ethanol exhibit inhibitory effects on MDM2, a protein that regulates the p53 tumor suppressor. This suggests potential applications in cancer therapy by modulating p53 activity .

Neuropharmacology

Studies indicate that related compounds can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. The presence of the amino group allows for interactions with various receptors, potentially influencing cognitive functions or mood regulation.

Fragment-Based Drug Discovery

The compound has been utilized in fragment-based drug discovery approaches, where small chemical fragments are screened for binding to target proteins. Its unique structural features make it a valuable candidate in high-throughput screening assays .

Mecanismo De Acción

The mechanism of action of (2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromo and chloro substituents may enhance binding affinity through halogen bonding. This compound can modulate biochemical pathways by inhibiting or activating target proteins.

Comparación Con Compuestos Similares

Chemical Structure :

- IUPAC Name: (2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol hydrochloride

- Molecular Formula: C₈H₁₀BrCl₂NO

- Molecular Weight : 286.99 g/mol (calculated from )

- Stereochemistry: The (2R) configuration indicates the chiral center at the second carbon of the ethanol backbone.

- Substituents : A bromine atom at the 2-position and a chlorine atom at the 4-position on the phenyl ring.

Physicochemical Properties :

- Salt Form : Hydrochloride, enhancing solubility in polar solvents.

- Storage : Typically requires inert atmosphere and refrigeration (2–8°C) for stability, as seen in analogs ().

Comparison with Structural Analogs

Key structural analogs are compared based on substituent patterns, molecular properties, and commercial availability.

Halogen-Substituted Analogs

Impact of Halogen Position :

Complex Substituent Analogs

Electronic and Steric Effects :

Pharmacological Data :

- Limited activity data are available for the target compound. Analogs like (2R)-2-Amino-2-[4-(2-methylpentyloxy)phenyl]ethanol hydrochloride () were designed for receptor modulation, but specific targets remain unspecified.

- The discontinued status of the target compound () may reflect challenges in efficacy, toxicity, or synthesis scalability compared to analogs like CAS 2061996-73-2, which is actively marketed for research ().

Actividad Biológica

(2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride, also known by its chemical identifier 2378489-93-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10BrCl2NO

- Molecular Weight : 168.53 g/mol

- Structure : The compound features a bromo and chloro substituent on a phenyl ring, which is critical for its biological interactions.

The biological activity of (2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride is primarily linked to its ability to interact with various biological targets. Research indicates that it may function as a modulator of certain receptors or enzymes involved in cellular signaling pathways.

- Receptor Interaction : Preliminary studies suggest that this compound may act as an agonist or antagonist for specific receptors, influencing downstream signaling cascades.

- Enzyme Inhibition : The presence of the amino group allows for potential interactions with enzymes, possibly inhibiting their activity and altering metabolic pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of (2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride.

Case Studies

-

Cytotoxic Effects in Cancer Research :

In a study assessing the cytotoxicity of various compounds, (2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride was tested against several cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, particularly in breast and lung cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic activity. -

Antimicrobial Activity :

A recent investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results highlighted its efficacy against Staphylococcus aureus and Escherichia coli, with the compound demonstrating lower MIC values compared to standard antibiotics, suggesting potential for development as an antimicrobial agent. -

Anti-inflammatory Properties :

In an animal model of induced inflammation, administration of (2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride resulted in a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via stereoselective reduction of a ketone intermediate followed by chiral resolution. For example, details a related synthesis using (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]ethanol hydrochloride, where the stereochemistry is preserved via chiral auxiliary-assisted reactions. Key steps include:

- Use of chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation.

- Acidic workup to isolate the hydrochloride salt.

- Purity validation via chiral HPLC or polarimetry .

Q. How can the crystal structure and absolute configuration of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights the use of SHELX programs (SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks. For example, describes a chlorophenyl compound analyzed using Bruker SMART CCD diffraction data, refined with SHELXL-97, confirming (R,R) configurations via Flack parameters .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC-MS : To detect impurities (e.g., diastereomers or brominated byproducts).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and chloro groups on the phenyl ring).

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability of the hydrochloride salt .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the stereochemical outcome during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states in asymmetric synthesis, favoring (R)-configuration retention. notes that low temperatures (−20°C to 0°C) reduce racemization risks during nucleophilic substitution steps. Contrasting yields in literature may arise from improper solvent drying or uncontrolled exotherms .

Q. What strategies resolve contradictions in pharmacological activity data for this compound across studies?

- Methodological Answer : Discrepancies may stem from:

- Enantiomeric Impurity : Validate enantiomeric excess (ee) via chiral chromatography.

- Solubility Variability : Use standardized buffers (e.g., PBS pH 7.4) for in vitro assays.

- Metabolic Instability : Conduct stability studies in liver microsomes to identify degradation pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to target pockets, focusing on halogen bonds (Br/Cl) and ethanolamine hydrogen-bond donors.

- MD Simulations : Assess conformational stability over 100-ns trajectories (e.g., GROMACS).

- QM/MM Calculations : Evaluate electronic interactions at active sites, validated against SC-XRD data .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.

- Oxidative Stress Tests : Expose to H₂O₂ or hydroxyl radicals (generated via Fenton reaction) to simulate in vivo oxidative environments.

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.